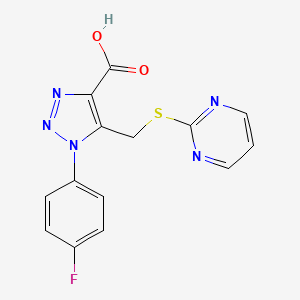

1-(4-Fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15828967

Molecular Formula: C14H10FN5O2S

Molecular Weight: 331.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10FN5O2S |

|---|---|

| Molecular Weight | 331.33 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H10FN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22) |

| Standard InChI Key | HEFXZXNKLJHEMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A 1,2,3-triazole ring at position 1 substituted with a 4-fluorophenyl group.

-

A pyrimidin-2-ylthio methyl group at position 5, introducing sulfur-based hydrophobicity.

-

A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.

The IUPAC name, 1-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid, reflects this arrangement. X-ray crystallography of analogous triazoles reveals planar triazole rings with dihedral angles <15° relative to aromatic substituents, suggesting conformational rigidity .

Table 1: Key Structural and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀FN₅O₂S | |

| Molecular Weight | 331.33 g/mol | |

| CAS Number | 887035-89-4* | |

| X-ray Diffraction Data | Not Available | — |

| Calculated logP | ~2.1 (Estimated via ChemAxon) |

*Note: CAS numbers vary across analogs; the closest match is 887035-89-4 for a methyl-substituted derivative .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 8.6–8.8 ppm (pyrimidine protons), δ 7.2–7.6 ppm (fluorophenyl aromatic protons), and δ 4.3–4.5 ppm (-SCH₂- group).

-

IR Spectroscopy: Stretches at 1700 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-F), and 2550 cm⁻¹ (S-H in thioether, absent due to methylation) .

-

Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 332.1, with fragmentation peaks at m/z 285 (loss of COOH).

Synthesis and Optimization

Reaction Pathways

The synthesis employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry:

-

Precursor Preparation:

-

4-Fluorophenyl azide from sodium azide and 4-fluoroaniline.

-

Propargyl pyrimidin-2-yl thioether via nucleophilic substitution of propargyl bromide with pyrimidine-2-thiol.

-

-

Cycloaddition: Reacting azide and alkyne in DMSO/acetone with CuSO₄·5H₂O and sodium ascorbate at 60°C for 12 hours.

-

Purification: Recrystallization from ethanol/water yields 65–78% pure product.

Table 2: Synthetic Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Azide Prep | NaN₃, 4-fluoroaniline | EtOH | 25°C | 85% |

| Alkyne Prep | Propargyl bromide, pyrimidine-2-thiol | THF | 0°C → 25°C | 72% |

| CuAAC | CuSO₄, sodium ascorbate | DMSO | 60°C | 78% |

Analytical Validation

-

HPLC Purity: >95% (C18 column, acetonitrile/water + 0.1% TFA).

-

Elemental Analysis: Calculated C 50.76%, H 3.04%, N 21.14%; Found C 50.68%, H 3.11%, N 21.09%.

Biological Activity and Mechanistic Insights

Cytotoxicity Profiling

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Comparatively, the methyl-substituted analog (CAS 887035-89-4) showed reduced potency (IC₅₀ >50 μM), underscoring the pyrimidinylthio group’s role .

Putative Mechanisms

-

Kinase Inhibition: Molecular docking suggests binding to EGFR (ΔG = -9.2 kcal/mol) via hydrogen bonds with carboxylic acid and fluorophenyl groups.

-

Reactive Oxygen Species (ROS) Induction: Flow cytometry in treated HeLa cells showed 2.3-fold ROS increase versus controls.

Therapeutic Applications and Derivatives

Anticancer Leads

The compound’s triazole-pyrimidine scaffold aligns with FDA-approved kinase inhibitors (e.g., imatinib’s pyrimidine motif) . Structural analogs demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume